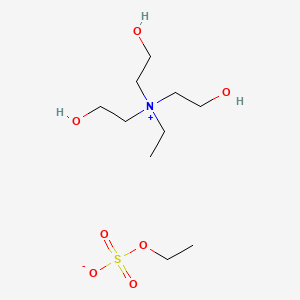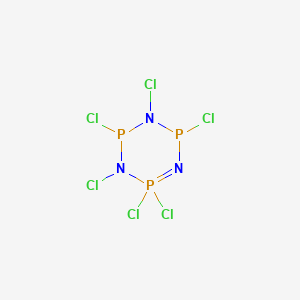
Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate is a chemical compound with the molecular formula C10H25NO7S and a molecular weight of 303.373 g/mol . It is also known by other names such as Ethanaminium, N-ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)-, ethyl sulfate (1:1), and Triethanolamine ethosulfate . This compound is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate can be synthesized through the reaction of 2,2’,2’'-nitrilotriethanol with diethyl sulphate . The reaction typically involves the following steps:
Reactants: 2,2’,2’'-nitrilotriethanol and diethyl sulphate.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The product is purified using standard techniques such as recrystallization or distillation to obtain high purity this compound.
Análisis De Reacciones Químicas
Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes and as a catalyst in certain reactions.
Biology: The compound is used in biological research for its antimicrobial properties and as a component in buffer solutions.
Medicine: It is explored for potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethyltris(2-hydroxyethyl)ammonium ethyl sulphate involves its interaction with cellular membranes and proteins. The compound can disrupt microbial cell membranes, leading to cell lysis and death . It also interacts with enzymes and other proteins, inhibiting their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate can be compared with other similar compounds such as:
Triethanolamine: Similar in structure but lacks the ethyl sulfate group.
Quaternary Ammonium Compounds: Share similar antimicrobial properties but differ in their specific chemical structures and applications.
This compound is unique due to its combination of hydroxyl and ethyl sulfate groups, which confer specific chemical and biological properties .
Propiedades
Número CAS |
31774-90-0 |
|---|---|
Fórmula molecular |
C8H20NO3.C2H5O4S C10H25NO7S |
Peso molecular |
303.38 g/mol |
Nombre IUPAC |
ethyl sulfate;ethyl-tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C8H20NO3.C2H6O4S/c1-2-9(3-6-10,4-7-11)5-8-12;1-2-6-7(3,4)5/h10-12H,2-8H2,1H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clave InChI |
PNFMXLLFVHQXKA-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CCO)(CCO)CCO.CCOS(=O)(=O)[O-] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate](/img/structure/B13828515.png)



![N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13828534.png)
![2-[2-Ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid](/img/structure/B13828536.png)

![[4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)](/img/structure/B13828550.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13828560.png)
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)
